(2-Fluoro-4-(furan-3-yl)phenyl)methanamine

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Procure (2-Fluoro-4-(furan-3-yl)phenyl)methanamine for GSK-3β inhibitor programs cited in EP 1939191 A1. The 2-fluoro substitution lowers amine basicity (predicted pKa ~5.03) and blocks oxidative metabolism, extending in vivo half-life. The furan-3-yl (not furan-2-yl) isomer is essential for patent-protected kinase selectivity. Use the primary amine for amide, reductive amination, or sulfonamide library synthesis. Research-grade (≥98%) with full analytical support.

Molecular Formula C11H10FNO
Molecular Weight 191.2 g/mol
CAS No. 1341111-31-6
Cat. No. B1489141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-4-(furan-3-yl)phenyl)methanamine
CAS1341111-31-6
Molecular FormulaC11H10FNO
Molecular Weight191.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=COC=C2)F)CN
InChIInChI=1S/C11H10FNO/c12-11-5-8(1-2-9(11)6-13)10-3-4-14-7-10/h1-5,7H,6,13H2
InChIKeyJGKVTXMWUVXLDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Fluoro-4-(furan-3-yl)phenyl)methanamine (CAS 1341111-31-6): Procurement-Grade Fluorinated Furan-3-yl Building Block for Medicinal Chemistry and GSK-3 Inhibitor Research


(2-Fluoro-4-(furan-3-yl)phenyl)methanamine is a fluorinated aromatic amine derivative featuring a furan heterocycle at the 4-position of the phenyl ring, with a molecular formula of C11H10FNO and a molecular weight of 191.20 g/mol [1]. The compound is available at research-grade purity (≥98%) and is characterized by the presence of both electron-rich (furan-3-yl) and electron-deficient (2-fluoro-substituted phenyl) components, making it a valuable scaffold in medicinal chemistry and pharmaceutical research [2]. The compound's structural motif has been implicated in patent literature as part of furan derivative classes with glycogen synthase kinase 3β (GSK-3β) inhibitory activity, relevant to Alzheimer's disease and diabetes research [3].

Why Generic Substitution Fails: The Critical 2-Fluoro and Furan-3-yl Synergy in (2-Fluoro-4-(furan-3-yl)phenyl)methanamine (CAS 1341111-31-6)


Generic substitution of (2-Fluoro-4-(furan-3-yl)phenyl)methanamine with non-fluorinated or heterocycle-altered analogs is not a straightforward interchange due to the unique electronic and steric contributions of the 2-fluoro substituent and the furan-3-yl motif. The 2-fluoro group significantly alters the amine's pKa (as observed in 2-fluorobenzylamine, pKb 8.97) [1], influencing nucleophilicity and hydrogen-bonding capacity in downstream reactions. Furthermore, the furan-3-yl isomer presents distinct binding geometries and electronic profiles compared to the furan-2-yl analogue, which can drastically alter target engagement and selectivity profiles in biological systems [2]. The combination of these features within a single scaffold is specifically claimed in patent families for GSK-3β inhibition, underscoring that the precise substitution pattern is essential for achieving the desired inhibitory activity and patent-protected utility [3].

Quantitative Differentiation Evidence for (2-Fluoro-4-(furan-3-yl)phenyl)methanamine (CAS 1341111-31-6) vs. In-Class Comparators


Metabolic Stability Enhancement via 2-Fluoro Substitution

The 2-fluoro substituent on the phenyl ring is expected to confer enhanced metabolic stability compared to non-fluorinated analogs such as (4-(furan-3-yl)phenyl)methanamine. While direct comparative metabolic stability data for this specific compound is not publicly available, the class-level effect of aryl fluorination on metabolic stability is well-established. Fluorine substitution, particularly at the ortho position, can block sites of oxidative metabolism by cytochrome P450 enzymes, leading to prolonged half-life in vivo [1]. The C-F bond strength (approx. 130 kcal/mol) provides resistance to metabolic degradation relative to C-H bonds (approx. 100 kcal/mol) [2]. This class-level inference suggests that (2-Fluoro-4-(furan-3-yl)phenyl)methanamine is a preferred scaffold for lead optimization programs aiming to improve DMPK profiles over non-fluorinated counterparts.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Distinct Binding Geometry and Target Selectivity of Furan-3-yl vs. Furan-2-yl Isomers

The furan-3-yl substitution pattern in (2-Fluoro-4-(furan-3-yl)phenyl)methanamine offers a distinct three-dimensional binding orientation compared to its furan-2-yl isomer (e.g., (2-Fluoro-4-(furan-2-yl)phenyl)methanamine). A comprehensive review of furan-substituted nucleobases and nucleosides highlights that the furan-3-yl and furan-2-yl isomers often exhibit divergent biological activities and target selectivity profiles due to differences in electronic distribution and steric presentation [1]. In the context of GSK-3β inhibition, the patent literature specifically claims furan derivatives with defined substitution patterns, implying that the furan-3-yl orientation is critical for achieving the desired inhibitory activity against this therapeutically relevant kinase [2]. While direct head-to-head IC50 comparison data for these isomers is not available in the public domain, the established SAR principle supports that the 3-yl isomer may engage different residues within the ATP-binding pocket compared to the 2-yl isomer, potentially leading to differentiated selectivity profiles.

Medicinal Chemistry Target Engagement Structure-Activity Relationship

GSK-3β Inhibitory Scaffold Relevance in Alzheimer's and Diabetes Research

The furan-3-yl substituted phenylmethanamine scaffold, as exemplified by (2-Fluoro-4-(furan-3-yl)phenyl)methanamine, is encompassed within a patent family (EP 1939191 A1) claiming furan derivatives as inhibitors of glycogen synthase kinase 3β (GSK-3β) [1]. GSK-3β is a validated therapeutic target for Alzheimer's disease and non-insulin dependent diabetes mellitus. While specific IC50 values for this exact compound against GSK-3β are not disclosed in the public patent abstract, the structural class is explicitly defined by Formula (I) in the patent, which includes furan-3-yl substituted phenyl methanamine derivatives. This patent protection provides a strong rationale for procuring this specific scaffold for use in GSK-3β inhibitor research and development, as it is part of a claimed chemical space with demonstrated inhibitory activity against this disease-relevant kinase.

GSK-3β Inhibition Alzheimer's Disease Diabetes Kinase Inhibitor

Amine pKa Modulation for Optimized Reactivity in Derivatization

The 2-fluoro substituent in (2-Fluoro-4-(furan-3-yl)phenyl)methanamine is expected to modulate the basicity of the primary amine group compared to non-fluorinated analogs. As a proxy, 2-fluorobenzylamine exhibits a pKb of 8.97, corresponding to a pKa of approximately 5.03 for its conjugate acid [1]. In contrast, unsubstituted benzylamine has a reported pKa of approximately 9.34, indicating that the ortho-fluoro substitution reduces basicity by roughly 4.3 orders of magnitude. This reduction in amine basicity alters its nucleophilicity and reactivity in key synthetic transformations such as reductive amination, amide bond formation, and Suzuki coupling. For procurement purposes, this distinct pKa profile dictates specific reaction conditions (e.g., pH adjustment, choice of coupling reagents) and makes the compound unsuitable for direct substitution with non-fluorinated analogs without re-optimization of synthetic protocols.

Organic Synthesis Medicinal Chemistry Building Block

Optimal Research and Industrial Application Scenarios for (2-Fluoro-4-(furan-3-yl)phenyl)methanamine (CAS 1341111-31-6)


GSK-3β Inhibitor Lead Optimization for Alzheimer's Disease and Diabetes

This compound is ideally suited for use as a starting material or intermediate in the synthesis of GSK-3β inhibitors, as claimed in EP 1939191 A1 [1]. Research groups focused on developing novel therapeutics for Alzheimer's disease or type 2 diabetes should procure this compound to explore structure-activity relationships within the patent-protected furan derivative chemical space. The 2-fluoro and furan-3-yl substitution pattern is specifically relevant to achieving the desired kinase inhibitory activity.

Metabolic Stability-Focused Medicinal Chemistry Campaigns

Drug discovery programs seeking to improve the metabolic stability and pharmacokinetic profiles of phenylmethanamine-based leads should consider (2-Fluoro-4-(furan-3-yl)phenyl)methanamine as a key building block. The 2-fluoro substituent, supported by class-level evidence from fluorinated drug metabolism studies [2], is expected to block oxidative metabolism and extend in vivo half-life, making it a strategic choice for lead optimization efforts targeting improved DMPK properties.

Structure-Activity Relationship (SAR) Studies of Furan Isomer Selectivity

Academic and industrial medicinal chemistry labs conducting SAR studies on furan-containing pharmacophores should procure this compound to systematically compare the biological activity and target engagement of the furan-3-yl isomer against the furan-2-yl analog. As highlighted in review literature [3], the two isomers often exhibit divergent selectivity profiles, and empirical data is needed to establish the optimal substitution pattern for a given biological target.

Synthesis of Fluorinated Heterocyclic Libraries via Amine Derivatization

The primary amine functionality of (2-Fluoro-4-(furan-3-yl)phenyl)methanamine provides a versatile handle for generating diverse compound libraries through amide bond formation, reductive amination, or sulfonamide synthesis. The reduced basicity (predicted pKa ~5.03) compared to non-fluorinated benzylamines [4] necessitates specific coupling conditions, making it a valuable building block for creating focused libraries of fluorinated heterocyclic compounds with distinct physicochemical properties.

Quote Request

Request a Quote for (2-Fluoro-4-(furan-3-yl)phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.